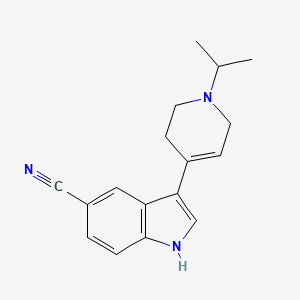
4-(3,4-Dihydroquinolin-1(2h)-yl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dihydroquinolin-1(2H)-yl)quinazoline est un composé hétérocyclique qui présente à la fois des motifs quinazoline et dihydroquinoline. Ces structures sont connues pour leurs activités biologiques et sont souvent explorées en chimie médicinale pour leurs applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 4-(3,4-Dihydroquinolin-1(2H)-yl)quinazoline implique généralement la réaction de dérivés de la quinazoline avec des intermédiaires de la dihydroquinolineDes réactifs et des catalyseurs spécifiques, tels que des catalyseurs à base de palladium ou de platine, sont souvent utilisés pour faciliter ces réactions .
Méthodes de production industrielle
Dans un contexte industriel, la production de la this compound peut impliquer des réacteurs discontinus à grande échelle où les conditions réactionnelles sont optimisées pour le rendement et la pureté. L'utilisation de réacteurs à flux continu peut également être envisagée pour améliorer l'efficacité et la capacité d'extensibilité du processus de synthèse .
Analyse Des Réactions Chimiques
Types de réactions
La 4-(3,4-Dihydroquinolin-1(2H)-yl)quinazoline peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène dans la molécule.
Réduction : Cette réaction peut réduire les doubles liaisons ou d'autres groupes fonctionnels au sein du composé.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre, souvent en utilisant des réactifs nucléophiles ou électrophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles ou électrophiles en fonction de la substitution souhaitée .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de la quinazoline avec des groupes hydroxyle ou carbonyle, tandis que la réduction peut produire des cycles de quinazoline entièrement saturés .
Applications de la recherche scientifique
La this compound a été explorée dans divers domaines de la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique ou modulateur de récepteur.
Médecine : Étudié pour ses effets thérapeutiques potentiels, notamment ses propriétés anticancéreuses et anti-inflammatoires.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut inhiber l'activité enzymatique ou moduler la fonction du récepteur, ce qui conduit à divers effets biologiques. Les voies exactes impliquées peuvent varier en fonction de l'application et de la cible spécifiques .
Applications De Recherche Scientifique
4-(3,4-Dihydroquinolin-1(2H)-yl)quinazoline has been explored in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(3,4-Dihydroquinolin-1(2H)-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Composés similaires
3,4-Dihydroquinolin-1(2H)-one : Partage le motif dihydroquinoline mais ne possède pas le cycle quinazoline.
Dérivés de la quinazoline : Composés qui contiennent le cycle quinazoline mais peuvent avoir des substituants différents ou des groupes fonctionnels supplémentaires.
Unicité
La 4-(3,4-Dihydroquinolin-1(2H)-yl)quinazoline est unique en raison de sa combinaison de structures de quinazoline et de dihydroquinoline, ce qui peut conférer des activités biologiques et des propriétés chimiques distinctes par rapport à d'autres composés similaires .
Propriétés
Numéro CAS |
6637-36-1 |
|---|---|
Formule moléculaire |
C17H15N3 |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
4-(3,4-dihydro-2H-quinolin-1-yl)quinazoline |
InChI |
InChI=1S/C17H15N3/c1-4-10-16-13(6-1)7-5-11-20(16)17-14-8-2-3-9-15(14)18-12-19-17/h1-4,6,8-10,12H,5,7,11H2 |
Clé InChI |
NVOKTPNLFPWRFT-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2N(C1)C3=NC=NC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 7-hydroxyimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B11855646.png)


![3-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxyisothiazole-5-carboxylic acid](/img/structure/B11855657.png)


![[2-(4-Methoxyphenyl)-4H-1-benzopyran-3-yl]methanol](/img/structure/B11855685.png)
![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}glycine](/img/structure/B11855690.png)


![2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B11855720.png)



